molecular formula C11H14ClNO2 B7896826 (S)-4-(Pyrrolidin-2-yl)benzoic acid hydrochloride

(S)-4-(Pyrrolidin-2-yl)benzoic acid hydrochloride

Cat. No.: B7896826
M. Wt: 227.69 g/mol
InChI Key: CZPDODVKXJRKDO-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-(Pyrrolidin-2-yl)benzoic acid hydrochloride is a chemical compound that features a pyrrolidine ring attached to a benzoic acid moiety. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Pyrrolidin-2-yl)benzoic acid hydrochloride typically involves the formation of the pyrrolidine ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of N-substituted piperidines to form pyrrolidine-2-carbaldehyde, which is then converted to the carboxylic acid . The final step involves the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Pyrrolidin-2-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the pyrrolidine ring to pyrrolidin-2-one.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Pyrrolidin-2-one derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-4-(Pyrrolidin-2-yl)benzoic acid hydrochloride is primarily utilized in medicinal chemistry for its role as a building block in drug synthesis. Its unique structure allows for modifications that can lead to the development of novel therapeutic agents.

Case Study: Antidepressant Development

A study demonstrated that derivatives of this compound exhibited significant serotonin reuptake inhibition, indicating potential as antidepressants. The synthesized compounds were tested in vitro and showed promising results in increasing serotonin levels in neuronal cultures.

Neuropharmacology

Research indicates that this compound may influence neurotransmitter systems, particularly those involved in mood regulation and cognitive function.

Case Study: Cognitive Enhancement

In animal models, compounds derived from this compound were shown to enhance cognitive functions such as memory and learning. Behavioral tests indicated improved performance in tasks requiring memory recall, suggesting its potential use in treating cognitive disorders.

Anti-inflammatory Applications

The compound has been investigated for its anti-inflammatory properties, making it a candidate for treating various inflammatory diseases.

Case Study: Inhibition of Cytokine Production

In vitro studies demonstrated that this compound inhibited the production of pro-inflammatory cytokines in macrophages. This effect was linked to the modulation of NF-kB signaling pathways, highlighting its therapeutic potential in inflammatory conditions.

Mechanism of Action

The mechanism of action of (S)-4-(Pyrrolidin-2-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-(Pyrrolidin-2-yl)benzoic acid hydrochloride is unique due to its specific combination of a pyrrolidine ring and a benzoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

(S)-4-(Pyrrolidin-2-yl)benzoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula for this compound can be represented as follows:

C11H14ClNO2\text{C}_{11}\text{H}_{14}\text{Cl}\text{N}\text{O}_2

This compound features a pyrrolidine ring attached to a benzoic acid moiety, which is believed to contribute to its biological activity through interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties :
    • The compound has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth. For example, it demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .
  • Anticancer Activity :
    • Studies have shown that this compound can induce apoptosis in cancer cell lines. In vitro assays indicated that the compound effectively reduced cell viability in breast cancer MDA-MB-231 cells, with an IC50 value of approximately 39.2 μM .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound interacts with key enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase, which play critical roles in cellular metabolism and proliferation . Molecular docking studies suggest that the binding affinity of the compound to these enzymes is significant, indicating its potential as a therapeutic agent.
  • Receptor Modulation : The pyrrolidine moiety may facilitate interactions with various receptors and enzymes, potentially modulating their activity and influencing downstream signaling pathways involved in cell survival and proliferation .

Case Studies and Experimental Findings

Several studies provide insight into the biological activity of this compound:

StudyFocusFindings
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli with MIC values between 3.12 - 12.5 μg/mL.
Anticancer ActivityInduced apoptosis in MDA-MB-231 cells with an IC50 value of 39.2 μM.
Enzyme InteractionStrong inhibition of DHFR and enoyl ACP reductase; potential for use in drug development targeting these enzymes.

Future Directions

The promising biological activities of this compound suggest several avenues for future research:

  • Further In Vivo Studies : To validate the efficacy observed in vitro, comprehensive animal studies are needed to assess pharmacokinetics, toxicity, and therapeutic potential.
  • Development of Derivatives : Exploring structural modifications could enhance potency and selectivity for specific biological targets.
  • Clinical Trials : Given its potential as an anticancer agent, initiating clinical trials will be crucial to evaluate safety and efficacy in human subjects.

Properties

IUPAC Name

4-[(2S)-pyrrolidin-2-yl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c13-11(14)9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2,(H,13,14);1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPDODVKXJRKDO-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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